molecular formula C4H5IN2 B092809 4-Iodo-5-methyl-1H-imidazole CAS No. 15813-07-7

4-Iodo-5-methyl-1H-imidazole

Cat. No.: B092809
CAS No.: 15813-07-7
M. Wt: 208 g/mol
InChI Key: YKQGANWRJDKVAD-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H5IN2 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Imidazole Derivatives : Imidazole is an important heterocyclic component in many biologically significant molecules. Studies have shown the derivation of the N-1 atom of the imidazole ring with different alkyl groups from 4-methyl-1H-imidazole-5-carbaldehyde, which could lead to the synthesis of other imidazolium derivatives with potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

  • Regioselective Synthesis : A methodology for the regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, which involves N-alkylation of imidazole derivatives, has been developed. This process allows for the easy substitution of iodine in the imidazole ring, highlighting the potential of 4-Iodo-5-methyl-1H-imidazole in creating structurally diverse molecules (Delest et al., 2008).

  • Preparation of 4-Iodo-1H-Imidazole : Research has been conducted on the synthesis of 4-iodo-1H-imidazole, which is a key step in the preparation of derivatives like this compound. This synthesis process showcases the accessibility and potential utility of these compounds in further chemical research and applications (Ru, 2011).

  • Cytotoxic Derivatives : Studies indicate the potential of imidazole derivatives in the creation of cytotoxic compounds. The research focuses on synthesizing di-substituted imidazoles, which have shown high cytotoxicity against various human tumor cell lines, suggesting their use in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

  • Copper Corrosion Inhibition : Imidazole derivatives, including those structurally related to this compound, have been investigated for their efficiency in inhibiting copper corrosion. These studies provide insights into the potential industrial applications of these compounds in protecting metals from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

  • Medicinal Chemistry : Imidazole-based compounds, including derivatives of this compound, have a wide range of medicinal applications. They are used in treatments for various diseases due to their ability to bind with enzymes and receptors, exhibiting diverse bioactivities (Zhang, Peng, Damu, Geng, & Zhou, 2014).

Safety and Hazards

4-Iodo-5-methyl-1H-imidazole is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

4-Iodo-5-methyl-1H-imidazole has been introduced into a perovskite precursor to prevent defect formation in final films, significantly elevating the open-circuit voltage of perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Properties

IUPAC Name

4-iodo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGANWRJDKVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346193
Record name 4-Iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-07-7
Record name 4-Iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-5-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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